

Development of a Specific and Sensitive Lactosylceramide ELISA Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lactosylceramide*

Cat. No.: *B164483*

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction


Lactosylceramide (LacCer), a glycosphingolipid also known as CD17, is a critical component of cellular membranes and a key intermediate in the biosynthesis of a vast array of more complex glycosphingolipids, including gangliosides and sulfatides.^{[1][2][3][4]} Situated within lipid rafts, LacCer acts as a signaling hub, transducing extracellular stimuli into intracellular responses.^{[1][2][3][4]} The synthesis of LacCer is catalyzed by **lactosylceramide** synthase (β -1,4 galactosyltransferase), which transfers galactose from UDP-galactose to glucosylceramide.^{[1][2][3][4]} Dysregulation of LacCer metabolism has been implicated in a variety of pathological conditions, including cardiovascular disease, cancer, polycystic kidney disease, and inflammatory disorders, making it a promising therapeutic target and biomarker.^[5] This document provides a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for the specific and sensitive quantification of **lactosylceramide** in biological samples.

Principle of the Assay

This competitive ELISA is designed to quantitatively measure the amount of **lactosylceramide** in a sample. The assay utilizes a microplate pre-coated with a **lactosylceramide**-specific antibody. A known amount of horseradish peroxidase (HRP)-conjugated **lactosylceramide** is added to the wells along with the sample or standard. The **lactosylceramide** present in the

sample competes with the HRP-conjugated **lactosylceramide** for binding to the immobilized antibody. Consequently, the amount of HRP-conjugated **lactosylceramide** bound to the antibody is inversely proportional to the concentration of **lactosylceramide** in the sample. Following an incubation and washing steps, a substrate solution is added, and the color development is measured spectrophotometrically. The concentration of **lactosylceramide** in the sample is then determined by comparing the optical density with a standard curve.

Signaling Pathway Involving Lactosylceramide

[Click to download full resolution via product page](#)**Caption: Lactosylceramide-centric signaling cascade.**

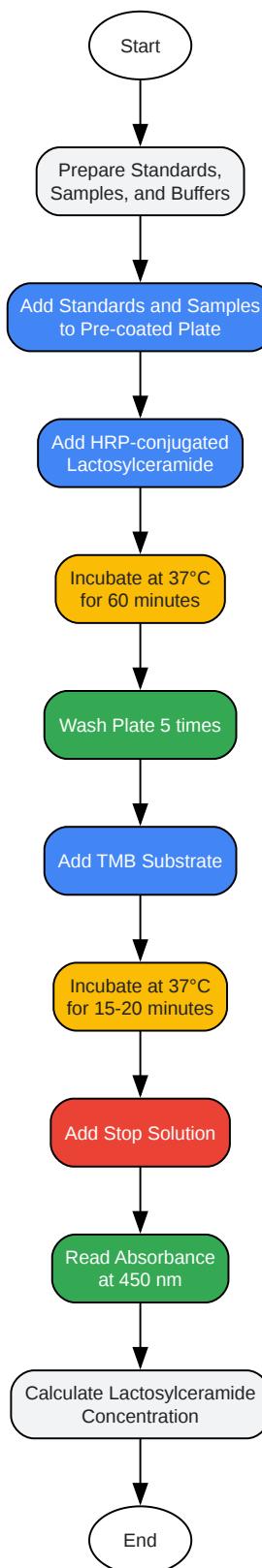
Data Presentation

Table 1: Antibody Specificity and Cross-Reactivity

Compound	Concentration (ng/mL)	Cross-Reactivity (%)
Lactosylceramide	10	100
Glucosylceramide	1000	< 0.1
Galactosylceramide	1000	< 0.1
Ceramide	1000	< 0.1
Sphingomyelin	1000	< 0.1
GM3 Ganglioside	100	< 1

Table 2: Assay Performance Characteristics

Parameter	Result
Assay Range	1.0 - 100 ng/mL
Sensitivity (LOD)	0.5 ng/mL
Intra-Assay CV (%)	< 10%
Inter-Assay CV (%)	< 15%
Spike Recovery (%)	85 - 115%


Experimental Protocols

Materials and Reagents

- Microplate pre-coated with anti-**Lactosylceramide** antibody (e.g., T5A7 IgM monoclonal antibody)[6][7]
- **Lactosylceramide** standard
- HRP-conjugated **Lactosylceramide**
- Sample diluent

- Wash buffer (e.g., PBS with 0.05% Tween-20)
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
- Stop solution (e.g., 2N H₂SO₄)
- Biological samples (serum, plasma, cell lysates, tissue homogenates)
- Microplate reader capable of measuring absorbance at 450 nm

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Competitive ELISA workflow for **lactosylceramide**.

Detailed Protocol

- Reagent Preparation:
 - Prepare a serial dilution of the **Lactosylceramide** standard in sample diluent to create a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.12, 1.56, 0 ng/mL).
 - Dilute biological samples as necessary with sample diluent. A preliminary experiment may be required to determine the optimal dilution factor.
 - Prepare all other reagents according to the manufacturer's instructions.
- Assay Procedure:
 - Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.
 - Add 50 µL of HRP-conjugated **Lactosylceramide** to each well.
 - Seal the plate and incubate for 60 minutes at 37°C.
 - Aspirate the liquid from each well and wash the plate five times with wash buffer. Ensure complete removal of liquid after the final wash.
 - Add 100 µL of TMB substrate solution to each well.
 - Incubate the plate in the dark for 15-20 minutes at 37°C.
 - Add 50 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.
 - Immediately read the optical density (OD) at 450 nm using a microplate reader.
- Data Analysis:
 - Calculate the average OD for each set of replicate standards and samples.
 - Create a standard curve by plotting the mean OD for each standard concentration on the y-axis against the corresponding **Lactosylceramide** concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

- Determine the concentration of **lactosylceramide** in the samples by interpolating their mean OD values from the standard curve.
- Multiply the interpolated concentration by the dilution factor to obtain the final concentration of **lactosylceramide** in the original sample.

Troubleshooting

Problem	Possible Cause	Solution
High background	Insufficient washing	Increase the number of wash cycles and ensure complete aspiration of wash buffer.
Contaminated reagents	Use fresh, properly stored reagents.	
Over-incubation	Adhere to the recommended incubation times.	
Low signal	Inactive reagents	Check the expiration dates and storage conditions of all reagents.
Insufficient incubation time	Ensure incubation times are as per the protocol.	
Improper sample dilution	Optimize the sample dilution factor.	
Poor standard curve	Improper standard dilution	Prepare fresh standards and ensure accurate pipetting.
Inaccurate pipetting	Use calibrated pipettes and proper pipetting technique.	
Plate reader error	Ensure the plate reader is calibrated and set to the correct wavelength.	
High CV	Inconsistent pipetting	Practice consistent and accurate pipetting.
Incomplete washing	Ensure uniform and thorough washing of all wells.	
Temperature variation	Ensure uniform temperature across the plate during incubation.	

Conclusion

This application note provides a comprehensive protocol for the quantitative determination of **lactosylceramide** using a competitive ELISA. The high specificity and sensitivity of this assay make it a valuable tool for researchers and drug development professionals studying the role of **lactosylceramide** in health and disease. Adherence to the detailed protocol and proper laboratory practices will ensure reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes [mdpi.com]
- 2. [PDF] Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes | Semantic Scholar [semanticscholar.org]
- 3. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. The Yin and Yang of lactosylceramide metabolism: implications in cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoclonal antibody specific for lactosylceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Development of a Specific and Sensitive Lactosylceramide ELISA Assay]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b164483#development-of-a-lactosylceramide-specific-elisa-assay>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com